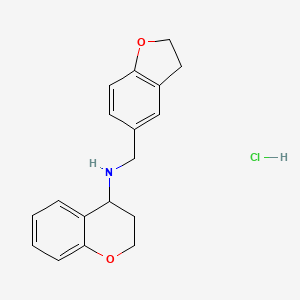
N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide, also known as Mecamylamine, is a synthetic compound that has been widely studied for its potential therapeutic applications in various fields of research. Mecamylamine is a nicotinic acetylcholine receptor antagonist that has been shown to have promising effects in treating a range of medical conditions. In
作用機序
N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide acts as a competitive antagonist at nicotinic acetylcholine receptors. By blocking these receptors, this compound reduces the effects of acetylcholine, which is a neurotransmitter that plays a role in a range of physiological processes, including cognitive function, muscle contraction, and cardiovascular function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing blood pressure, improving endothelial function, and improving cognitive function and memory. Additionally, this compound has been shown to reduce the reinforcing effects of nicotine, alcohol, and opioids, which may make it useful in treating addiction.
実験室実験の利点と制限
One advantage of N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide is that it has been widely studied and has a well-established mechanism of action. Additionally, this compound has been shown to have promising effects in treating a range of medical conditions, which makes it a potentially useful tool for researchers. However, one limitation of this compound is that it can have off-target effects, which may limit its usefulness in some experiments.
将来の方向性
There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide. One area of interest is the use of this compound in treating addiction to other substances, such as cocaine and methamphetamine. Additionally, this compound may have potential as a treatment for cognitive decline in conditions such as Alzheimer's disease. Finally, further research is needed to understand the potential off-target effects of this compound and to develop more specific compounds that can target nicotinic acetylcholine receptors with greater selectivity.
合成法
The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The resulting compound is then reacted with 2-amino-6-methylbenzoxazole to form N-(2-methyl-1,3-benzoxazol-6-yl)-4-chloro-5-methylbenzamide. The final step involves the reaction of N-(2-methyl-1,3-benzoxazol-6-yl)-4-chloro-5-methylbenzamide with trifluoromethanesulfonic acid to form this compound.
科学的研究の応用
N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, addiction, and cardiovascular disease. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models. Additionally, this compound has been studied for its potential use in treating addiction to nicotine, alcohol, and opioids. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve endothelial function.
特性
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c1-9-20-13-7-4-11(8-14(13)25-9)21-15(22)10-2-5-12(6-3-10)26(23,24)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBFJLYIUZFLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)

![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)



![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
